molecular formula C9H13N3S B1348985 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide CAS No. 66298-09-7

4-(2,4-Dimethylphenyl)-3-thiosemicarbazide

Cat. No.: B1348985
CAS No.: 66298-09-7
M. Wt: 195.29 g/mol
InChI Key: YTRJQDFRZLKDHZ-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-3-thiosemicarbazide is an organic compound characterized by the presence of a thiosemicarbazide group attached to a 2,4-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)-3-thiosemicarbazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazide group to other functional groups.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced forms of the thiosemicarbazide group.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

4-(2,4-Dimethylphenyl)-3-thiosemicarbazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide involves its interaction with specific molecular targets. The thiosemicarbazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dimethylphenyl)-3-thiosemicarbazone
  • 2,4-Dimethylphenyl isothiocyanate
  • 2,4-Dimethylphenylhydrazine

Uniqueness

4-(2,4-Dimethylphenyl)-3-thiosemicarbazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-amino-3-(2,4-dimethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-6-3-4-8(7(2)5-6)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRJQDFRZLKDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90985074
Record name N-(2,4-Dimethylphenyl)hydrazinecarboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90985074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66411-51-6
Record name N-(2,4-Dimethylphenyl)hydrazinecarboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90985074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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